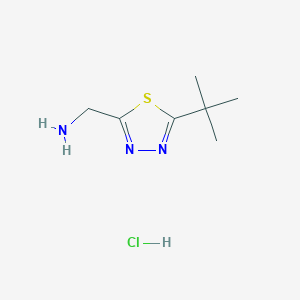

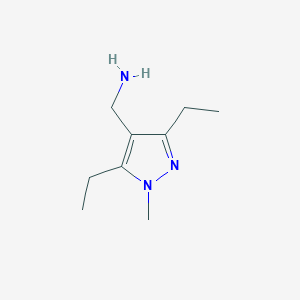

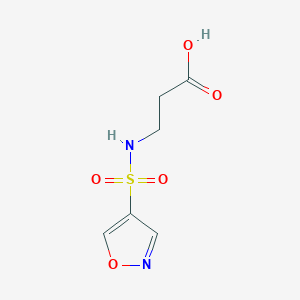

![molecular formula C12H24Cl2N2O B1469874 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1864064-50-5](/img/structure/B1469874.png)

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Übersicht

Beschreibung

8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (THP-ABA) is a small molecule compound with a wide range of applications in scientific research. It is a cyclic amine that is used as a catalyst in a variety of chemical reactions, as a reagent in organic synthesis, and as an inhibitor of certain enzymes. THP-ABA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for the study of various biological processes.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Cognitive Deficits in Schizophrenia

One of the primary research applications of compounds similar to 8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is in drug discovery, particularly in the search for treatments targeting cognitive deficits associated with schizophrenia. Novel azabicyclic amines have been designed and tested for their activity on α7 nicotinic acetylcholine receptors (α7 nAChR), showing significant potential. These compounds, including derivatives of 8-azabicyclo[3.2.1]octane, exhibited potent α7 activity, suggesting their utility in addressing cognitive impairments Walker et al., 2008.

Heterocyclic Chemistry and Synthesis

The compound and its derivatives play a crucial role in the field of heterocyclic chemistry, where they contribute to the synthesis of complex molecules with potential pharmacological applications. For instance, reactions involving heterocyclic ketones and the Pfitzinger reaction have been utilized to synthesize quinoline-4-carboxylic acids fused with various heterocycles. These acids, through further chemical transformations, can yield compounds with a range of biological activities, highlighting the versatile nature of the 8-azabicyclo[3.2.1]octane scaffold in synthetic organic chemistry Moskalenko et al., 2011.

Catalysis and Synthesis of Biologically Active Compounds

A novel acidic ionic liquid based on the DABCO framework has been developed, showcasing the utility of such structures in catalysis. This ionic liquid was employed to catalyze the synthesis of biologically active tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, emphasizing the compound's role in facilitating reactions that yield pharmacologically relevant molecules. The process benefits from high yields, short reaction times, and a simple work-up procedure, marking a significant advancement in the use of 8-azabicyclo[3.2.1]octane derivatives in catalytic synthesis Shirini et al., 2017.

Nicotinic Acetylcholine Receptor Ligands

The structural analogs of this compound have been explored as ligands for nicotinic acetylcholine receptors (nAChRs), with a focus on enhancing selectivity for alpha4beta2 and alpha7 subtype receptors. This research contributes to the development of novel nAChR ligands with potential therapeutic applications for neurological disorders. The synthesis of these compounds involves innovative approaches, demonstrating the chemical versatility of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry Bhatti et al., 2008.

Eigenschaften

IUPAC Name |

8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.2ClH/c13-9-7-11-1-2-12(8-9)14(11)10-3-5-15-6-4-10;;/h9-12H,1-8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHAUXAUEISUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3CCOCC3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

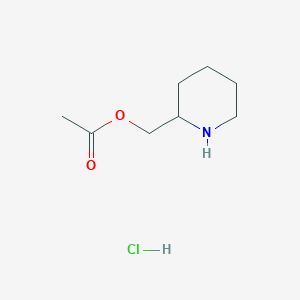

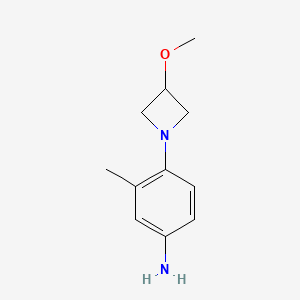

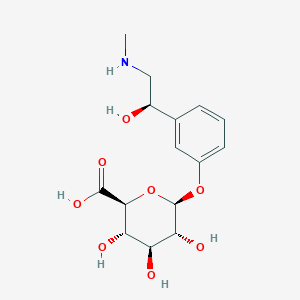

![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)